2,4,6-Trimethyl-1,6-heptadien-4-ol
Overview
Description
2,4,6-Trimethyl-1,6-heptadien-4-ol is an organic compound with the molecular formula C10H18O It is a type of alcohol characterized by the presence of three methyl groups and two double bonds in its heptadien structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1,6-heptadien-4-ol can be achieved through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by a series of purification steps . The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is conducted at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production also emphasizes safety measures and environmental considerations to minimize the impact of chemical processes.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-1,6-heptadien-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce saturated alcohols.
Scientific Research Applications
2,4,6-Trimethyl-1,6-heptadien-4-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1,6-heptadien-4-ol involves its interaction with specific molecular targets and pathways. For instance, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s double bonds may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1,6-heptadien-3-ol
- 2-Methyl-1,5-heptadien-4-ol
- 2,6-Dimethyl-1,6-heptadien-4-ol
Uniqueness
2,4,6-Trimethyl-1,6-heptadien-4-ol is unique due to its specific arrangement of methyl groups and double bonds, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, boiling points, and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,4,6-trimethylhepta-1,6-dien-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10(5,11)7-9(3)4/h11H,1,3,6-7H2,2,4-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METKJWMTLIYYIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C)(CC(=C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00229794 | |
Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79604-66-3 | |
Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079604663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Trimethyl-1,6-heptadien-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00229794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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